

# Alrizomadlin: Application Notes and Protocols for In Vitro Cell Culture Studies

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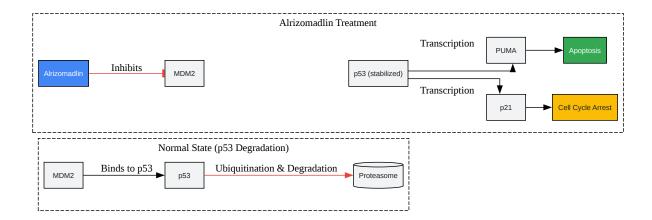
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of **Alrizomadlin** (also known as APG-115), a potent, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction. **Alrizomadlin** is under investigation for its therapeutic potential in various cancers.[1][2][3] By binding to MDM2, **Alrizomadlin** blocks the interaction between MDM2 and the tumor suppressor protein p53.[1] This inhibition prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[2][4]

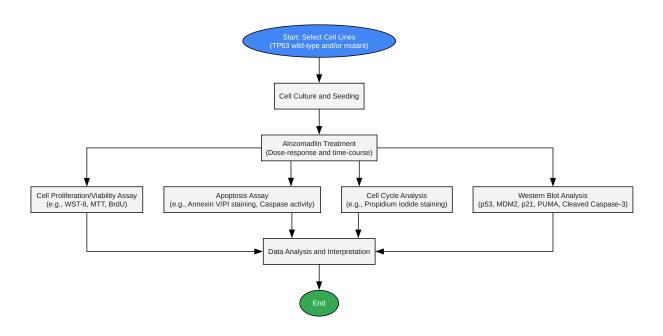
### **Mechanism of Action**

Alrizomadlin is a selective inhibitor of the Mouse Double Minute 2 homolog (MDM2).[5] In normal cells, p53 activity is tightly regulated by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[2] Many human tumors overexpress MDM2, leading to the suppression of p53's tumor-suppressive functions.[2][6] Alrizomadlin competitively binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1][5] This disruption stabilizes and activates p53, resulting in the transcriptional activation of p53 target genes, such as p21 and PUMA, which in turn mediate cell cycle arrest and apoptosis.[4]









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